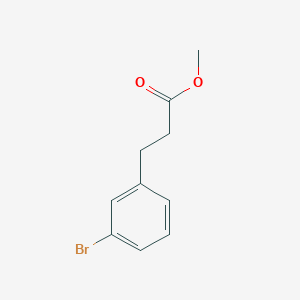

Methyl 3-(3-bromophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(3-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJHVPBMUQLOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609957 | |

| Record name | Methyl 3-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151583-29-8 | |

| Record name | Methyl 3-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(3-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-bromophenyl)propanoate is a halogenated aromatic carboxylic acid ester. Its structural motif, featuring a substituted phenyl ring and a propanoate chain, makes it a valuable building block in organic synthesis. This is particularly true in the development of novel pharmaceutical agents and other fine chemicals. A comprehensive understanding of its chemical properties, synthesis, and characterization is paramount for its effective utilization in research and development. This guide provides a detailed overview of the core chemical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| CAS Number | 151583-29-8 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.382 g/mL at 25 °C | |

| Boiling Point | 287.3 ± 15.0 °C (Predicted) | [2][3] |

| Refractive Index | n20/D 1.540 | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Information not readily available, but expected to be soluble in common organic solvents like methanol, ethanol, diethyl ether, and dichloromethane. | |

| InChI | InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | [1] |

| SMILES | COC(=O)CCC1=CC(=CC=C1)Br | [1] |

Experimental Protocols

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, with methanol in the presence of an acid catalyst.

Synthesis: Fischer Esterification

Objective: To synthesize this compound from 3-(3-bromophenyl)propanoic acid and methanol.

Materials:

-

3-(3-bromophenyl)propanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-bromophenyl)propanoic acid (1.0 equivalent) in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or dichloromethane.

-

Carefully transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the aromatic region (around 7.0-7.5 ppm). The two methylene groups will likely appear as triplets, and the methyl ester protons will be a singlet at around 3.7 ppm.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear downfield (around 170-175 ppm). The aromatic carbons will have signals in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the propanoate chain and the methyl ester will appear in the upfield region.

2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A strong C=O (carbonyl) stretching vibration for the ester at approximately 1735-1750 cm⁻¹.

-

C-O stretching vibrations for the ester group in the region of 1000-1300 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aliphatic chain just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio) will be observed. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Workflow and Logic Diagrams

The synthesis and characterization of this compound follow a logical experimental workflow. This can be visualized to provide a clear overview of the process.

Caption: Synthesis and characterization workflow for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. The detailed experimental protocol for its synthesis via Fischer esterification, along with the expected analytical data, serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. Adherence to the outlined procedures and safety precautions will facilitate the successful and safe handling and application of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-(3-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-(3-bromophenyl)propanoate (CAS No: 151583-29-8). Intended for professionals in research and drug development, this document consolidates essential data, outlines standard experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization. All quantitative data are presented in a clear, tabular format to facilitate easy reference and comparison.

Introduction

This compound is an organic building block, specifically a bromo ester, that holds potential significance in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a brominated phenyl ring and a methyl ester functional group, provides two reactive sites for further chemical modification. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic routes, and for the characterization of its derivatives. This whitepaper serves as a detailed reference for these properties.

Core Physical and Chemical Properties

The physical characteristics of a compound are critical for its application in experimental and industrial settings. The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 151583-29-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2][3][4] |

| Molecular Weight | 243.10 g/mol | [2][3][4] |

| Physical Form | Liquid | |

| Boiling Point | 287.3 ± 15.0 °C (Predicted) | [1][5] |

| Density | 1.382 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.540 | [5] |

| Flash Point | >110 °C | [1][5] |

| LogP (Octanol-Water Partition Coefficient) | 3.03 | [1] |

| Polar Surface Area (PSA) | 26.30 Ų | [1][6] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

Experimental Protocols

Detailed experimental procedures for the synthesis and physical property determination of this specific molecule are not widely published. Therefore, this section outlines standard, representative methodologies that are scientifically accepted for these tasks.

Synthesis via Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-(3-bromophenyl)propanoic acid.

Materials:

-

3-(3-bromophenyl)propanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

A mixture of 3-(3-bromophenyl)propanoic acid, an excess of methanol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is heated under reflux.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is then diluted with an organic solvent like diethyl ether and carefully poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous drying agent like magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification is typically achieved via vacuum distillation to obtain the final product as a clear liquid.

Determination of Physical Properties

Boiling Point: The boiling point is determined using distillation under reduced pressure (vacuum distillation). A small sample of the purified liquid is placed in a distillation flask with a stir bar. The system is evacuated to a specific pressure (e.g., 10 mmHg), and the sample is heated. The temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure. The boiling point at atmospheric pressure can then be estimated using a nomograph.

Density: The density of the liquid is measured at a specified temperature (e.g., 25 °C) using a pycnometer or a digital density meter. The pycnometer is first weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume (the known volume of the pycnometer).

Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature of 20 °C (n20/D).[5] A few drops of the liquid are placed on the prism of the refractometer, and the instrument provides a direct reading of the refractive index.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

References

An In-depth Technical Guide to Methyl 3-(3-bromophenyl)propanoate (CAS: 151583-29-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-bromophenyl)propanoate is a substituted aromatic carboxylic acid ester. Its chemical structure, featuring a bromine atom on the phenyl ring and a methyl ester functional group, makes it a versatile intermediate in organic synthesis. This compound is of particular interest to researchers in medicinal chemistry and drug development, where it serves as a valuable building block for the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the ester group can be readily modified or hydrolyzed. This guide provides a comprehensive overview of the technical data, synthetic methodologies, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 151583-29-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.382 g/mL at 25 °C | |

| Boiling Point | 287.3 ± 15.0 °C (Predicted) | [1] |

| Refractive Index (n20/D) | 1.540 | |

| Flash Point | >110 °C | [1] |

Table 2: Chemical and Computational Data

| Property | Value | Reference(s) |

| Purity | ≥97% | |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| logP (octanol-water partition coefficient) | 2.7 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, with methanol in the presence of an acid catalyst.

General Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward two-step process starting from a suitable brominated precursor, followed by esterification.

Detailed Experimental Protocol: Fischer Esterification

The following protocol is a general method for the synthesis of this compound via Fischer esterification.[1]

Materials:

-

3-(3-Bromophenyl)propanoic acid (1 equivalent)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-bromophenyl)propanoic acid in methanol.

-

Stir the mixture to ensure the formation of a homogeneous solution.

-

Slowly add the concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the excess methanol.

-

Dilute the resulting oily product with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the target product, this compound.

Applications in Research and Development

This compound is a valuable building block in the synthesis of pharmaceutical intermediates and other bioactive molecules. The presence of the bromo-substituent on the aromatic ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its utility as a precursor for pharmacologically active compounds is implied by its commercial availability and classification as a pharmaceutical intermediate.

The general workflow for utilizing this compound in drug discovery involves its chemical modification to generate a library of derivatives, which are then subjected to biological screening.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification

| Hazard Statement Code | Description | Reference(s) |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound, CAS number 151583-29-8, is a key chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its synthetic accessibility, make it a valuable tool for researchers and drug development professionals. The presence of both a reactive bromine atom and a modifiable ester functional group allows for the construction of a diverse range of complex molecules, paving the way for the discovery of new therapeutic agents. As with all chemical reagents, proper handling and safety precautions are essential when working with this compound. Further research into the biological activities of derivatives synthesized from this versatile building block is warranted.

References

An In-depth Technical Guide to Methyl 3-(3-bromophenyl)propanoate

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 3-(3-bromophenyl)propanoate, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Formula

This compound is an aromatic ester. The structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and a methyl propanoate group.

Molecular Formula: C₁₀H₁₁BrO₂[1][2]

Structure:

Caption: Chemical structure of this compound.

Canonical SMILES: COC(=O)CCC1=CC(=CC=C1)Br[2][3]

InChI: InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 151583-29-8 | [1][2][4] |

| Molecular Weight | 243.10 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 287.3 ± 15.0 °C at 760 mmHg | [4] |

| Density | 1.382 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.540 | |

| LogP | 2.5547 | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2][3] |

Synthesis

This compound is typically synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, with methanol in the presence of an acid catalyst.

Synthesis Workflow

The logical workflow for the synthesis is outlined below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Fischer-Speier Esterification

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar esters.[5]

Materials:

-

3-(3-bromophenyl)propanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-bromophenyl)propanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction process (e.g., 3 times) to maximize recovery.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (4H): Multiplets in the range of δ 7.1-7.5 ppm. The splitting pattern will be complex due to meta-coupling.

-

Methyl Ester Protons (3H): A singlet around δ 3.7 ppm.

-

Methylene Protons (α to ester, 2H): A triplet around δ 2.6 ppm.

-

Methylene Protons (β to ester, 2H): A triplet around δ 2.9 ppm.

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon: δ ~173 ppm.

-

Aromatic Carbons: Signals in the range of δ 122-142 ppm. The carbon attached to the bromine will be at the lower end of this range.

-

Methyl Ester Carbon: δ ~51 ppm.

-

Methylene Carbons: δ ~30-35 ppm.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the 3-position of the phenyl ring. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals. While derivatives of bromophenols have been investigated for antioxidant and anticancer activities, specific biological data for this compound is not widely reported.

References

Unveiling the Molecular Weight of Methyl 3-(3-bromophenyl)propanoate: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This guide provides a detailed breakdown of the molecular weight of Methyl 3-(3-bromophenyl)propanoate, a compound of interest in various research domains.

Molecular Composition and Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₁₀H₁₁BrO₂. To calculate its molecular weight, the number of atoms of each element is multiplied by the element's standard atomic weight.

The calculation is as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine) + (Number of Oxygen atoms × Atomic weight of Oxygen)

(10 × 12.011 amu) + (11 × 1.008 amu) + (1 × 79.904 amu) + (2 × 15.999 amu) = 243.10 g/mol

The following table provides a comprehensive summary of the atomic contributions to the total molecular weight of this compound.

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 10 | 12.011[1][2] | 120.11 |

| Hydrogen | H | 11 | 1.008[3][4] | 11.088 |

| Bromine | Br | 1 | 79.904[5][6] | 79.904 |

| Oxygen | O | 2 | 15.999[7][8] | 31.998 |

| Total | 243.10 |

Therefore, the molecular weight of this compound is 243.10 g/mol .

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight of a chemical compound follows a straightforward logical path, as illustrated in the diagram below. This workflow is fundamental in chemical and pharmaceutical sciences for the accurate characterization of substances.

References

- 1. byjus.com [byjus.com]

- 2. youtube.com [youtube.com]

- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 4. quora.com [quora.com]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. princeton.edu [princeton.edu]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Methyl 3-(3-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and physicochemical properties of Methyl 3-(3-bromophenyl)propanoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical properties and provides a general experimental protocol for its determination.

Introduction

This compound is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, formulation, and purification processes. This guide summarizes the known physicochemical properties and provides a framework for determining its solubility in various solvents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.382 g/mL at 25 °C | |

| Boiling Point | 287.3 ± 15.0 °C at 760 mmHg | [4] |

| Flash Point | 127.5 ± 20.4 °C | [4] |

| Refractive Index | n20/D 1.540 | |

| LogP (Octanol-Water Partition Coefficient) | 2.55 - 3.03 | [4][5] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3][5] |

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Based on the structure of this compound, which contains both a polar ester group and a larger, nonpolar bromophenylpropyl group, the following solubility profile can be anticipated:

-

Polar Solvents:

-

Water: Expected to have very low to negligible solubility. The large nonpolar aromatic ring and alkyl chain outweigh the polarity of the ester group. One source explicitly states "Water solubility: N/A"[4].

-

Alcohols (e.g., Methanol, Ethanol): Expected to be soluble. The alkyl portion of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the ester group.

-

-

Nonpolar Solvents:

-

Hydrocarbons (e.g., Hexane, Toluene): Expected to be soluble due to the significant nonpolar character of the bromophenylpropyl moiety.

-

-

Polar Aprotic Solvents:

-

DMSO, DMF, Acetone: Expected to be soluble. These solvents are capable of dissolving a wide range of organic compounds. For instance, DMSO is known to be a strong organic solvent for a wide array of organic materials[6].

-

The LogP value, which is a measure of a compound's lipophilicity, is in the range of 2.55 to 3.03[4][5]. A positive LogP value indicates a preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones, supporting the prediction of poor water solubility and good solubility in nonpolar organic solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the quantitative solubility of a compound such as this compound. This method is based on the shake-flask method, a common technique for solubility measurement.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, hexane, toluene, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid (or liquid) is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any suspended particles. This step is crucial to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualizations

Diagram 1: General Workflow for Experimental Solubility Determination

Caption: A general workflow for the experimental determination of solubility.

This guide serves as a foundational resource for researchers and professionals working with this compound. While direct quantitative solubility data is currently lacking in the public domain, the provided information on its physicochemical properties and a robust experimental protocol will aid in its effective handling and application.

References

A Comprehensive Technical Review of Substituted Phenylpropanoates: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylpropanoates represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literature review on the synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of action of these compounds. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular interactions and research methodologies.

Synthesis of Substituted Phenylpropanoates

The synthetic routes to substituted phenylpropanoates are diverse, allowing for the introduction of a wide array of functional groups on the phenyl ring and the propanoate backbone. These modifications are crucial for modulating the pharmacological properties of the molecules.

A general and widely employed method for the synthesis of 2-phenylpropionic acid derivatives involves a multi-step sequence starting from a substituted acetophenone.[1] This process typically includes a reduction of the ketone, followed by conversion to a nitrile, and subsequent hydrolysis to the carboxylic acid.[1] A bromination step can be introduced to create a reactive handle for further derivatization.[1]

Detailed Experimental Protocol: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid [1]

-

Synthesis of 1-(4-methylphenyl)ethanol: 4-Methyl acetophenone (0.05 mol) is dissolved in methanol (100 mL), and sodium borohydride (NaBH₄, 0.05 mol) is added in portions. After reaction completion, methanol is evaporated, and the resulting precipitate is washed with water. The product is then extracted with dichloromethane, dried over anhydrous sodium sulfate, and recrystallized from ethanol.[1]

-

Synthesis of 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate: The previously obtained alcohol is treated with a suitable sulfonyl chloride to introduce a good leaving group.

-

Synthesis of 2-(4-methylphenyl)propionitrile: The tosylate (0.02 mol) is dissolved in dimethyl sulfoxide (20 mL), and sodium cyanide (NaCN, 0.02 mol) is added. The solution is refluxed at 90 °C for 18 hours. The reaction mixture is then poured into ice water and extracted with diethyl ether.[1]

-

Synthesis of 2-(4-methylphenyl)propionic acid: The nitrile (0.015 mol) is dissolved in 5 N hydrochloric acid (40 mL) and refluxed for 1 hour. The product is extracted with ethyl acetate, dried, and recrystallized from ethanol.[1]

-

Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid: 2-(4-Methylphenyl)propionic acid (0.01 mol) is dissolved in ethyl acetate (50 mL) with a catalytic amount of hydrobromic acid. Bromine (0.012 mol) in ethyl acetate is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours, and the solvent is evaporated. The product is then washed with water, dried, and recrystallized.[1]

Another notable synthetic approach is the preparation of GPR40 receptor agonists, which often involves the convergent synthesis of key fragments followed by a coupling reaction. For instance, the synthesis of AMG 837, a GPR40 agonist, involves the coupling of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl.[2]

Biological Activities and Therapeutic Targets

Substituted phenylpropanoates exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities.[3][4][5] These effects are mediated through interactions with various biological targets, such as enzymes and nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

Substituted phenylpropanoic acid derivatives have been extensively investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[6][7][8] PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism.[9][10][11]

PPARα activation is associated with increased fatty acid oxidation and a reduction in plasma triglycerides, making PPARα agonists valuable for the treatment of dyslipidemia.[6][7] The structure-activity relationship studies indicate that the nature and stereochemistry of the substituent at the α-position of the propanoic acid, the linker between the phenyl rings, and the substituents on the distal hydrophobic tail are all critical for potency and selectivity.[6]

PPARγ agonists, on the other hand, are primarily involved in adipogenesis and improving insulin sensitivity, and are used in the treatment of type 2 diabetes.[8]

PPAR Signaling Pathway

Upon activation by a ligand, such as a substituted phenylpropanoate, PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.[10][12]

PPAR Signaling Pathway Activation.

G Protein-Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is another important target for substituted phenylpropanoates, particularly in the context of type 2 diabetes. GPR40 is a G protein-coupled receptor that is activated by medium and long-chain fatty acids.[13] GPR40 agonists enhance glucose-stimulated insulin secretion from pancreatic β-cells.[14]

GPR40 Signaling and GLP-1 Secretion

Activation of GPR40 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin release and has other beneficial effects on glucose homeostasis.[15] The signaling cascade involves Gq and/or Gs protein coupling, leading to an increase in intracellular calcium and/or cAMP levels.[15]

GPR40-mediated GLP-1 Secretion.

Enzyme Inhibition

Certain substituted phenylpropanoates act as inhibitors of various enzymes. For example, derivatives of 2-phenylpropionic acid have been shown to be dual inhibitors of cyclooxygenase (COX) enzymes and also possess antibacterial activity.[1][2] The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50).

Quantitative Data

The biological activity of substituted phenylpropanoates is typically quantified using metrics such as EC50 (half-maximal effective concentration) for agonists and IC50 for inhibitors. A lower value indicates higher potency.

Table 1: EC50 Values of Phenylpropanoate Derivatives as PPAR Agonists

| Compound | Target | EC50 (µM) | Reference |

| GW9820 | PPARα | 0.37 | [16] |

| GW9820 | PPARγ | 0.288 | [16] |

| PPARγ agonist 8 | PPARγ | 0.2 | [16] |

| Clofibrate | Murine PPARα | 50 | [16] |

| Clofibrate | Human PPARα | 55 | [16] |

| GW2331 | Human PPARα | 0.05 | [17] |

| GW2331 | Mouse PPARα | 0.01 | [17] |

| GW2331 | Xenopus PPARα | 0.06 | [17] |

Table 2: IC50 Values of Phenylpropanoate Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Flufenamic acid | Ovine PGHS-1 | 9.96 | [18] |

| Clonixin | Ovine PGHS-1 | ~14.2 | [18] |

| Mefenamic acid | Ovine PGHS-1 | ~19.9 | [18] |

| Niflumic acid | Ovine PGHS-1 | ~33.2 | [18] |

Experimental Protocols

Cell-Based Assay for PPARα Activation

A common method to assess the activity of potential PPARα agonists is a cell-based transactivation assay.[19]

Protocol Overview:

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with a chimeric human PPARα-Gal4 receptor expression plasmid and a reporter plasmid containing Gal4 upstream activating sequences driving a luciferase reporter gene.[19]

-

Compound Treatment: Transfected cells are plated in 96-well plates and treated with various concentrations of the test compounds (substituted phenylpropanoates) or a known PPARα agonist (e.g., fenofibric acid) as a positive control.[19]

-

Luciferase Assay: After a 24-hour incubation period, the luciferase activity is measured using a luminometer. The fold activation is calculated relative to the vehicle control (e.g., DMSO).[19]

-

Data Analysis: EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cell-Based Assay

Workflow for a cell-based PPARα activation assay.

Conclusion

Substituted phenylpropanoates continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability allows for fine-tuning of their pharmacological profiles to achieve desired potency and selectivity. The detailed understanding of their interactions with key biological targets, such as PPARs and GPR40, provides a solid foundation for rational drug design. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of this versatile class of compounds.

References

- 1. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel PPARα/γ dual agonists as potential drugs for the treatment of the metabolic syndrome and diabetes type II designed using a new de novo design program PROTOBUILD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 10. cusabio.com [cusabio.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. | Semantic Scholar [semanticscholar.org]

- 15. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

The Advent and Application of Brominated Aromatic Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated aromatic esters represent a cornerstone class of molecules in organic synthesis and medicinal chemistry. Characterized by a bromine atom directly attached to an aromatic ring that also bears an ester functional group, these compounds serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide delves into the historical discovery, key synthetic methodologies, physicochemical properties, and the significant role of these esters in drug development, with a focus on their interaction with critical biological signaling pathways.

Discovery and Historical Background

While the use of bromine in medicine dates back to the 19th century for its sedative properties, the specific synthesis of brominated aromatic esters is intrinsically linked to the development of aromatic chemistry. The foundational work can be traced back to the discoveries of German chemist Johann Peter Griess in the 1850s.[1][2][3] Griess's development of the diazotization of aryl amines was a pivotal moment in organic chemistry.[1][2][3] This reaction allowed for the conversion of an amino group on an aromatic ring into a diazonium salt, which could then be readily substituted.

This breakthrough provided a reliable pathway to synthesize a variety of substituted aromatic compounds, including bromobenzoic acids. The subsequent esterification of these acids, a reaction well-established in the same period, would have led to the first brominated aromatic esters. For instance, the conversion of an aminobenzoic acid to a bromobenzoic acid via a diazonium salt intermediate, followed by Fischer esterification, represents a classic and early route to these molecules.

Physicochemical Properties of a Representative Compound: Methyl 4-bromobenzoate

Methyl 4-bromobenzoate (p-bromobenzoic acid methyl ester) serves as an archetypal example of a simple brominated aromatic ester. Its properties are summarized in the table below. Ester molecules are polar but cannot engage in intermolecular hydrogen bonding with each other, leading to boiling points that are lower than their corresponding carboxylic acids.[4][5] However, their ability to act as hydrogen bond acceptors allows for some solubility in water.[4][5]

| Property | Value | Reference |

| CAS Number | 619-42-1 | --INVALID-LINK-- |

| Molecular Formula | C₈H₇BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 215.04 g/mol | --INVALID-LINK-- |

| Melting Point | 77-81 °C | --INVALID-LINK-- |

| Boiling Point | 252.9±13.0 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Solubility | Soluble in chloroform and methanol | --INVALID-LINK-- |

Experimental Protocols

The synthesis of brominated aromatic esters can be approached via two primary routes: esterification of a pre-brominated carboxylic acid or bromination of an existing aromatic ester.

Protocol 1: Fischer Esterification of 4-Bromobenzoic Acid

This method involves the acid-catalyzed reaction of 4-bromobenzoic acid with an alcohol, typically methanol, to yield the corresponding ester.

Materials:

-

4-Bromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromobenzoate.

-

Purification: Purify the crude product by recrystallization, typically from an ethyl acetate/hexanes solvent system, to obtain the final product.

Protocol 2: Electrophilic Bromination of Methyl Benzoate

This protocol involves the direct bromination of the aromatic ring of methyl benzoate using molecular bromine and a Lewis acid catalyst. The ester group is a deactivating, meta-director, so the primary product will be methyl 3-bromobenzoate.

Materials:

-

Methyl benzoate

-

Molecular Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bisulfite (NaHSO₃) solution (aqueous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl benzoate (1.0 equivalent) and anhydrous dichloromethane. Cool the flask in an ice bath.

-

Catalyst Addition: Add the Lewis acid catalyst, such as iron(III) bromide (0.1 equivalents). If using iron filings, they will react with bromine in situ to form the catalyst.

-

Bromine Addition: Slowly add a solution of molecular bromine (1.0 equivalent) in dichloromethane dropwise to the cooled, stirring reaction mixture. The reaction is exothermic and generates HBr gas.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the pure methyl 3-bromobenzoate.

Role in Drug Development and Signaling Pathways

The introduction of a bromine atom into a molecular structure is a common strategy in drug design.[6] Bromination can enhance therapeutic activity, favorably alter the metabolic profile of a drug, and increase its duration of action.[6][7][8] The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity.[6][7] Brominated compounds, particularly those derived from marine natural products, have shown significant potential as antibacterial and anticancer agents.[8][9][10]

Targeting the NF-κB Signaling Pathway in Cancer

A critical signaling pathway often implicated in cancer and inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[5][7][11] Constitutively active NF-κB is found in a variety of tumors, where it promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.[5][7]

One key regulator of this pathway is the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. BRD4 binds to acetylated lysine residues on proteins, including the RelA subunit of NF-κB.[7] This interaction is crucial for the transcriptional activation of NF-κB target genes.[7] Therefore, inhibiting the function of BRD4 is a promising therapeutic strategy for cancers driven by NF-κB. The development of small molecules that can disrupt the interaction between BRD4 and acetylated proteins is an active area of research, and the versatile chemistry of brominated aromatic esters makes them valuable scaffolds for designing such inhibitors.

Caption: The NF-κB signaling pathway and a potential point of intervention for BRD4 inhibitors.

Experimental and Synthetic Workflows

The development and analysis of brominated aromatic esters follow a structured workflow from synthesis to final characterization. This process ensures the identity, purity, and desired properties of the target compound.

General Synthesis and Analysis Workflow

The logical flow for preparing and validating a brominated aromatic ester involves synthesis, isolation, purification, and structural confirmation. Each step utilizes specific laboratory techniques and analytical methods.

Caption: General workflow for the synthesis, purification, and characterization of brominated aromatic esters.

Conclusion

Brominated aromatic esters are foundational molecules whose importance has persisted from the early days of synthetic organic chemistry to the forefront of modern drug discovery. Their straightforward synthesis, combined with the versatile reactivity of the carbon-bromine bond, ensures their continued use as key building blocks. For researchers in drug development, understanding the properties and synthetic routes to these compounds is crucial for designing novel therapeutics, particularly those targeting complex signaling pathways implicated in diseases like cancer. The continued exploration of brominated natural products and the development of novel synthetic methods will undoubtedly expand the application of this important class of compounds.

References

- 1. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist | Semantic Scholar [semanticscholar.org]

- 3. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]

- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for Methyl 3-(3-bromophenyl)propanoate

An In-depth Technical Guide on the Safety and Handling of Methyl 3-(3-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 151583-29-8), a compound often utilized in organic synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding the substance's behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.382 g/mL at 25 °C | |

| Boiling Point | 287.3 ± 15.0 °C at 760 mmHg | [3][4] |

| Flash Point | 127.5 ± 20.4 °C | [3] |

| Refractive Index | n20/D 1.540 | |

| Water Solubility | No data available | |

| LogP | 3.03 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute toxicity, oral | H302: Harmful if swallowed | центр | Warning |

| Skin corrosion/irritation | H315: Causes skin irritation | центр | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | центр | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | центр | Warning |

Data sourced from PubChem.[1]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[5]

-

Skin and Body Protection: A lab coat or a chemical-resistant suit should be worn.[5]

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

-

Keep away from sources of ignition.[9]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] |

Experimental Protocol: Safe Handling Workflow

The following generalized protocol outlines the key steps for safely handling this compound in a research setting.

-

Pre-Experiment Preparation:

-

Review the Safety Data Sheet (SDS) for this compound.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood, eyewash station, and safety shower are operational.

-

Prepare all necessary equipment and reagents for the experiment.

-

-

Handling and Use:

-

Don the appropriate PPE before handling the chemical.

-

Conduct all manipulations of the compound within a certified chemical fume hood.

-

Avoid generating aerosols or dust.

-

Use compatible labware and equipment.

-

-

Post-Experiment Procedures:

-

Properly label and store any remaining this compound according to the storage guidelines.

-

Decontaminate all work surfaces and equipment.

-

Dispose of all waste (including empty containers and contaminated PPE) in accordance with institutional and local regulations for hazardous waste.

-

Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

-

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol for this compound.

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific hazards and procedures relevant to your particular experimental setup. Always consult the most up-to-date Safety Data Sheet and your institution's safety guidelines before commencing any work with this chemical.

References

- 1. This compound | C10H11BrO2 | CID 20824079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 151583-29-8 [m.chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. Methyl propanoate | CAS#:554-12-1 | Chemsrc [chemsrc.com]

Potential Research Areas for Methyl 3-(3-bromophenyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-bromophenyl)propanoate is a versatile chemical intermediate with significant potential in drug discovery and development. Its arylpropionic acid scaffold is a well-established pharmacophore, notably present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a bromine atom on the phenyl ring provides a strategic handle for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the generation of diverse libraries of biphenylpropanoic acid derivatives and other analogues. This technical guide explores the primary research avenues for this compound, focusing on its application as a precursor for novel anti-inflammatory and anticancer agents. Detailed experimental protocols, quantitative biological data from analogous compounds, and visualizations of key signaling pathways are provided to facilitate further research and development in this area.

Introduction: The Potential of a Versatile Scaffolding

This compound, a derivative of arylpropionic acid, holds considerable promise as a foundational molecule for the synthesis of novel therapeutic agents. The arylpropionic acid motif is famously associated with a class of NSAIDs that includes ibuprofen and naproxen. These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The bromo-functionalization of the phenyl ring in this compound opens up a gateway for extensive chemical modifications, enabling the exploration of a wide chemical space and the potential for discovering compounds with enhanced potency, selectivity, and novel mechanisms of action.

Key Research Areas

Two prominent and promising research directions for the application of this compound are in the development of novel anti-inflammatory and anticancer agents.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

The structural similarity of derivatives of this compound to known NSAIDs strongly suggests their potential as inhibitors of COX-1 and COX-2. The general strategy involves the synthetic modification of the bromophenyl group to generate biphenyl derivatives, which have shown significant COX inhibitory activity.

The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] NSAIDs function by blocking the active site of COX enzymes, thereby inhibiting prostaglandin synthesis.

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Diaryl-furanones | COX-1 | 0.08 - 1.5 | ~1 (Non-selective) |

| COX-2 | 0.07 - 2.0 | ||

| Thiazolylhydrazine-methyl sulfonyl derivatives | COX-1 | >50 | >357 (Highly COX-2 selective) |

| COX-2 | 0.14 | ||

| Imidazopyrazolopyridines | COX-1 | >100 | >1000 (Highly COX-2 selective) |

| COX-2 | 0.1 |

This table presents representative data from analogous compound series to guide research.

Anticancer Agents: Exploring Novel Mechanisms of Action

Recent studies have highlighted the potential of 3-phenylpropanoic acid derivatives as anticancer agents.[1] Derivatives of this compound can be synthesized to target various signaling pathways implicated in cancer cell proliferation, survival, and migration. Potential targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and histone deacetylases such as Sirtuin 2 (SIRT2).[4]

EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. SIRT2 is involved in cell cycle regulation and genomic stability, and its dysregulation has been linked to tumorigenesis.

The following table summarizes the cytotoxic effects of representative 3-phenylpropanoic acid derivatives against lung cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung Carcinoma) | 2.47 - 5.42[4] |

| H69 (Small Cell Lung Cancer) | >10 | |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Carcinoma) | 15 - 30 |

This table presents representative data from analogous compound series to guide research.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a representative biphenylpropanoic acid derivative from this compound and for a key biological assay.

Synthetic Workflow: From Starting Material to Bioactive Compound

A general and efficient synthetic route to novel biphenylpropanoic acid derivatives involves a two-step process: hydrolysis of the methyl ester followed by a Suzuki coupling reaction.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 mL/g of ester) in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.5 eq) in deionized water (5 mL/g of ester).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-(3-bromophenyl)propanoic acid as a solid.

Materials:

-

3-(3-bromophenyl)propanoic acid (1.0 eq)

-

Arylboronic acid (e.g., 3-methoxyphenylboronic acid, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Deionized water

-

Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (argon or nitrogen)

Procedure:

-

To a Schlenk flask, add 3-(3-bromophenyl)propanoic acid, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add toluene and deionized water (4:1 v/v, 15 mL/g of carboxylic acid).

-

Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(biphenyl-3-yl)propanoic acid derivative.

Biological Assay: In Vitro COX Inhibition Assay (Fluorometric)

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Amplex Red reagent (fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, HRP, and Amplex Red reagent in each well of the 96-well plate.

-

Add the test compound at various concentrations (typically in a serial dilution).

-

Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2) to the wells.

-

Pre-incubate for 10 minutes at 37 °C.

-

Start the enzymatic reaction by adding arachidonic acid.

-

Measure the fluorescence intensity at timed intervals using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the development of novel therapeutic agents. Its structural features provide a direct pathway to the synthesis of biphenylpropanoic acid derivatives, a class of compounds with demonstrated potential as both anti-inflammatory and anticancer agents. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive scaffold for medicinal chemists.

Future research should focus on the synthesis and screening of focused libraries of derivatives to establish clear structure-activity relationships (SAR). In the context of anti-inflammatory research, efforts should be directed towards optimizing COX-2 selectivity to minimize gastrointestinal side effects. For anticancer applications, further studies are warranted to elucidate the precise molecular targets and mechanisms of action of promising lead compounds, and to evaluate their efficacy in a broader range of cancer models. The in-depth technical information provided in this guide serves as a solid foundation for initiating and advancing such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 3-(3-bromophenyl)propanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(3-bromophenyl)propanoate is a versatile building block in modern organic synthesis, primarily serving as a key substrate in a variety of palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of an aryl bromide moiety, which readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, and an ester functional group that can be further manipulated. This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone reactions of contemporary organic chemistry, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 151583-29-8[1] |

| Molecular Formula | C₁₀H₁₁BrO₂[1] |

| Molecular Weight | 243.10 g/mol [1] |

| Appearance | Liquid[1] |

| Density | 1.382 g/mL at 25 °C[1] |

| Boiling Point | 287.3±15.0 °C at 760 mmHg[2] |

| Refractive Index | n20/D 1.540[1] |

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Propanoates

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] this compound serves as an excellent substrate for coupling with various arylboronic acids to generate a diverse range of biaryl propanoates, which are common scaffolds in biologically active molecules.

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under the inert atmosphere.

-